Diethyl-3-chloro-2-oxopropyl phosphonate
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Overview
Description
Diethyl-3-chloro-2-oxopropyl phosphonate is a chemical compound with the molecular formula C7H14ClO4P and a molecular weight of 228.61 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl-3-chloro-2-oxopropyl phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 3-chloro-2-oxopropyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Diethyl-3-chloro-2-oxopropyl phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include diethyl-3-amino-2-oxopropyl phosphonate and diethyl-3-thio-2-oxopropyl phosphonate.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl-3-chloro-2-oxopropyl phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl-3-chloro-2-oxopropyl phosphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Comparison with Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
Diethyl (3-chloro-2-oxopropyl)phosphonate: A closely related compound with similar properties and uses.
Uniqueness: Diethyl-3-chloro-2-oxopropyl phosphonate is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations . This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C7H12ClO4P |
---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
(3-chloro-3-ethyl-2-oxopentoxy)-oxido-oxophosphanium |
InChI |
InChI=1S/C7H12ClO4P/c1-3-7(8,4-2)6(9)5-12-13(10)11/h3-5H2,1-2H3 |
InChI Key |
ASKJZIBBDBDEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)CO[P+](=O)[O-])Cl |
Origin of Product |
United States |
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